

Physical properties of 4-Methylcyclohexanone (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcyclohexanone

Cat. No.: B047639

[Get Quote](#)

Technical Guide: Physical Properties of 4-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **4-Methylcyclohexanone**, a versatile organic compound utilized as a solvent and an intermediate in the synthesis of pharmaceuticals and fragrances. This document outlines its boiling point and density, supported by detailed experimental methodologies commonly employed for their determination.

Core Physical Properties

The physical characteristics of **4-Methylcyclohexanone** are crucial for its application in various chemical processes. The boiling point dictates the temperature range for its use in reactions and distillations, while its density is essential for mass-to-volume conversions and fluid dynamic considerations.

Data Presentation

The quantitative physical properties of **4-Methylcyclohexanone** are summarized in the table below for clear reference.

Physical Property	Value	Conditions
Boiling Point	169-171 °C	@ 760 mm Hg[1]
Density	0.914 g/mL	@ 25 °C[2]

Experimental Protocols

The following sections detail the standard experimental procedures for the determination of the boiling point and density of organic liquids such as **4-Methylcyclohexanone**.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several established methods are available.

1. Thiele Tube Method:

This micro-method is suitable for small sample volumes.[3][4]

- Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.
- Procedure:
 - A small amount of **4-Methylcyclohexanone** is placed into the small test tube.
 - The sealed capillary tube is inverted and placed into the liquid.
 - The test tube assembly is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).
 - The side arm of the Thiele tube is gently heated, allowing for uniform heating of the oil via convection currents.
 - As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

- The heating is discontinued when a steady stream of bubbles is observed.
- The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube as the apparatus cools.[\[3\]](#)

2. Simple Distillation Method:

For larger sample volumes, a simple distillation provides an accurate boiling point measurement.[\[4\]](#)[\[5\]](#)

- Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
- Procedure:
 - The distillation flask is charged with **4-Methylcyclohexanone** and a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.
 - The liquid is heated to a steady boil.
 - The temperature is recorded when it stabilizes, and a consistent rate of distillation is observed. This stable temperature is the boiling point of the liquid.

Density Determination

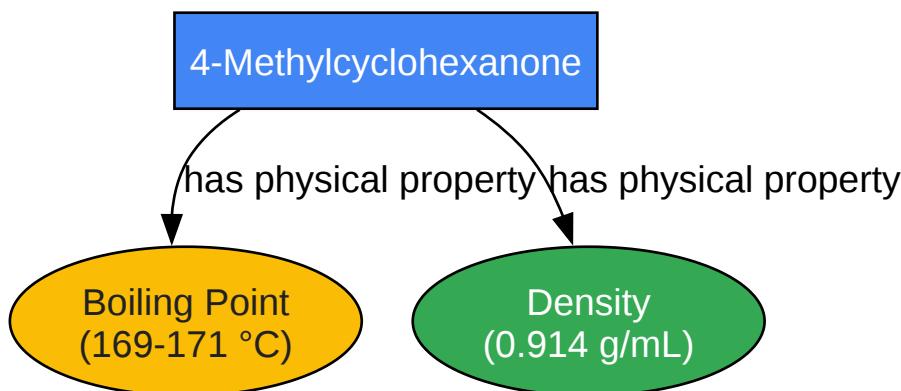
Density is the mass per unit volume of a substance. Its measurement is fundamental for substance characterization.

1. Pycnometry:

A pycnometer is a flask with a precise, known volume used for accurate density measurements.

- Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.

- Procedure:
 - The empty pycnometer is weighed accurately.
 - It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
 - The pycnometer is emptied, dried, and then filled with **4-Methylcyclohexanone**.
 - The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath and then weighed.
 - The density is calculated by dividing the mass of the **4-Methylcyclohexanone** by the volume of the pycnometer.


2. Digital Density Meter:

Modern digital density meters offer rapid and highly accurate measurements based on the oscillation of a U-tube.[\[6\]](#) This method is covered by ASTM D4052.[\[7\]](#)[\[8\]](#)

- Apparatus: A digital density meter.
- Procedure:
 - The instrument is calibrated using a reference standard of known density.
 - A small sample of **4-Methylcyclohexanone** is injected into the oscillating U-tube within the instrument.
 - The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.
 - The density is then automatically calculated and displayed.[\[6\]](#)

Visualization

The following diagram illustrates the logical relationship between the compound and its determined physical properties.

[Click to download full resolution via product page](#)

Physical Properties of 4-Methylcyclohexanone

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylcyclohexanone 99 589-92-4 [sigmaaldrich.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- To cite this document: BenchChem. [Physical properties of 4-Methylcyclohexanone (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047639#physical-properties-of-4-methylcyclohexanone-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com